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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Substituted Aminoindoles: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Target Compound: 6-tert-butyl-5-aminoindole Initial searches for the specific compound "6-tert-butyl-5-aminoindole" did not yield specific data, suggesting it may be a novel or less-documented molecule. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: 6-tert-butyl-5-aminoindole

Initial searches for the specific compound "6-tert-butyl-5-aminoindole" did not yield specific data, suggesting it may be a novel or less-documented molecule. This guide, therefore, broadens the scope to address the chemistry and utility of substituted aminoindoles, a critical class of compounds in medicinal chemistry. The principles, synthetic strategies, and analytical techniques discussed herein are directly applicable to the potential synthesis and characterization of novel derivatives like 6-tert-butyl-5-aminoindole.

Introduction to the Aminoindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The introduction of an amino group to this heterocyclic system further enhances its pharmacological potential by providing a key site for hydrogen bonding and further functionalization. Substituted aminoindoles are integral building blocks in the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The strategic placement of substituents, such as the tert-butyl group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A bulky tert-butyl group can enhance metabolic stability by sterically hindering sites of metabolism and can also modulate receptor binding affinity and selectivity.

General Strategies for the Synthesis of Substituted Aminoindoles

The synthesis of substituted aminoindoles often involves a multi-step sequence, beginning with a substituted indole or a precursor that is later cyclized to form the indole ring. A common and robust strategy involves the nitration of a substituted indole followed by reduction of the nitro group to the desired amine.

Illustrative Synthetic Workflow: Synthesis of a Generic 5-Amino-6-substituted-indole

The following workflow outlines a general and reliable method for the synthesis of a 5-amino-6-substituted indole, which can be adapted for various substituents.

Synthesis_Workflow A Substituted Benzene B Nitration (HNO3/H2SO4) A->B Step 1 C Substituted Nitrobenzene B->C D Fischer Indole Synthesis (e.g., with diethyl (2-oxoethyl)phosphonate) C->D Step 2 E Substituted Nitroindole D->E F Reduction (e.g., H2/Pd-C, SnCl2/HCl) E->F Step 3 G Substituted Aminoindole F->G

Caption: A generalized workflow for the synthesis of substituted aminoindoles.

Experimental Protocol: Synthesis of a 5-Amino-Substituted Indole via Nitration and Reduction

Step 1: Nitration of a Substituted Indole

  • Rationale: Electrophilic nitration is a fundamental method for introducing a nitro group onto the indole ring, which can subsequently be reduced to an amine. The position of nitration is directed by the existing substituents.

  • Procedure:

    • Dissolve the starting substituted indole in a suitable solvent such as acetic acid or a mixture of sulfuric and nitric acid at a controlled temperature, typically 0-10 °C.

    • Slowly add a nitrating agent (e.g., fuming nitric acid or potassium nitrate in sulfuric acid) while maintaining the temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by pouring it over ice-water and collect the precipitated nitroindole by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitroindole to an Aminoindole

  • Rationale: The nitro group is readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation is often preferred for its clean reaction profile.

  • Procedure:

    • Dissolve the purified nitroindole in a solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude aminoindole.

    • Purify the product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

The physicochemical properties of substituted aminoindoles are influenced by the nature and position of their substituents.

PropertyGeneral Characteristics
Appearance Typically crystalline solids, color can vary from off-white to brown depending on purity and substitution.
Solubility Generally soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in non-polar solvents is dependent on the substituents.
pKa The amino group imparts basicity to the molecule. The exact pKa is influenced by the electronic effects of other substituents on the indole ring.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of an aminoindole will show characteristic signals for the indole ring protons, the amino protons (which may be broad and exchangeable with D₂O), and the protons of the substituents. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino group.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the carbons of the indole core and the substituents. The carbons attached to the nitrogen atoms will have characteristic chemical shifts.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show a prominent protonated molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the indole NH and the amino group, typically in the region of 3200-3500 cm⁻¹.

Chemical Reactivity and Derivatization

The amino group of a substituted aminoindole is a versatile handle for further chemical modifications, allowing for the construction of diverse chemical libraries for drug discovery.

Derivatization A Substituted Aminoindole B Acylation (e.g., Acyl chloride, Acid anhydride) A->B D Sulfonylation (e.g., Sulfonyl chloride) A->D F Reductive Amination (e.g., Aldehyde/Ketone, NaBH3CN) A->F C Amide Derivative B->C E Sulfonamide Derivative D->E G N-Alkylated Derivative F->G

Exploratory

Technical Safety & Handling Guide: 6-tert-butyl-1H-indol-5-amine

Topic: 6-tert-butyl-1H-indol-5-amine: Technical Safety & Handling Guide Content Type: Technical Whitepaper / Advanced Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-tert-butyl-1H-indol-5-amine: Technical Safety & Handling Guide Content Type: Technical Whitepaper / Advanced Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]

Executive Summary

6-tert-butyl-1H-indol-5-amine (CAS: 2708280-79-7) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule therapeutics, particularly Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and kinase inhibitors.[1] Its structural motif—an electron-rich indole scaffold substituted with a bulky lipophilic tert-butyl group—imparts unique metabolic stability but also significant oxidative instability during handling.[1]

This guide moves beyond standard MSDS requirements to provide a causality-driven protocol for the safe storage, manipulation, and application of this compound in high-stakes research environments.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterTechnical Specification
IUPAC Name 6-tert-butyl-1H-indol-5-amine
CAS Number 2708280-79-7
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Physical State Solid (Crystalline powder)
Appearance Off-white to light brown (darkens upon oxidation)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Predicted) ~5.5 (Conjugate acid of amine), ~16 (Indole NH)

Chemist's Note: The tert-butyl group at the C6 position creates steric hindrance near the C5-amine.[1] While this improves the metabolic half-life of final drug candidates by blocking P450 oxidation sites, it complicates nucleophilic substitution reactions at the amine during synthesis.[1]

Hazard Identification (GHS Classification)

While specific regulatory data for this research chemical is often extrapolated, its structural class (aminoindoles) dictates the following precautionary profile under the Globally Harmonized System (GHS) .

Signal Word: WARNING
Hazard ClassCodeHazard Statement
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]
Eye Irritation H319 Causes serious eye irritation.[2][3]
STOT - SE H335 May cause respiratory irritation (Single Exposure).[1]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects (Predicted).[1][4]

Specialized Handling & Stability Protocols

The Mechanism of Instability

Aminoindoles are notoriously air-sensitive.[1] The electron-donating amine group at C5, coupled with the electron-rich indole ring, makes the system prone to auto-oxidation .[1]

  • Pathway: Exposure to atmospheric oxygen

    
     Formation of radical cations 
    
    
    
    Polymerization or conversion to quinone imine species.
  • Visual Indicator: A color shift from off-white to dark brown/black indicates significant degradation.[1]

Protocol: The "Inert-Chain" Workflow

To maintain purity (>98%) for biological assays, the following "Inert-Chain" protocol is mandatory:

  • Storage:

    • Atmosphere: Store strictly under Argon or Nitrogen.

    • Temperature: -20°C is optimal; 2-8°C is acceptable for short-term (<1 month).

    • Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical formation.[1]

  • Solubilization:

    • Degas all solvents (DMSO, DMF) with nitrogen sparging for 15 minutes prior to dissolution.

    • Avoid protic solvents (like ethanol) if the solution will be stored for >24 hours, as they can facilitate hydrogen-bond mediated oxidation.[1]

  • Reaction Setup:

    • Reactions involving the C5-amine (e.g., amide couplings, Buchwald-Hartwig) should be set up in a glovebox or using strict Schlenk line techniques.[1]

Visual Workflow: Stability Decision Tree

The following diagram outlines the critical decision logic for handling 6-tert-butyl-1H-indol-5-amine to prevent degradation.

SafetyWorkflow Start Compound Receipt (CAS: 2708280-79-7) CheckColor Visual Inspection: Is it Off-White? Start->CheckColor Oxidized STOP: Material Degraded (Quinone Imine Formation) CheckColor->Oxidized No (Dark Brown/Black) Storage Storage Protocol: Argon, -20°C, Amber Vial CheckColor->Storage Yes Usage Experimental Usage Storage->Usage Solvent Solvent Choice: Degassed DMSO/DMF Usage->Solvent Dissolution Reaction Reaction Environment: Schlenk Line / Glovebox Solvent->Reaction Synthesis

Figure 1: Decision tree for assessing compound integrity and maintaining stability during experimental workflows.

Synthetic Utility & Application Context

Drug Development Relevance

This compound is a "privileged scaffold" in the design of CFTR modulators (analogous to Vertex Pharmaceuticals' portfolio). The tert-butyl group anchors the molecule in hydrophobic pockets of the target protein, while the indole NH and C5-amine serve as hydrogen bond donors/acceptors.[1]

Key Reaction: Amide Coupling

When coupling 6-tert-butyl-1H-indol-5-amine with carboxylic acids:

  • Challenge: The C5-amine is less nucleophilic than a standard aniline due to the electron-rich indole ring delocalizing the lone pair.[1]

  • Solution: Use high-activity coupling reagents like HATU or COMU rather than EDC/HOBt.[1]

  • Base Selection: Use non-nucleophilic bases (DIPEA) to avoid side reactions at the indole N1 position.

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][6] Seek ophthalmologist.
Skin Contact Wash with soap and water. If irritation persists (redness/blistering), seek medical attention.[2]
Inhalation Move to fresh air.[2][3][6] If breathing is difficult, administer oxygen.[2]
Spill Cleanup Do not sweep dry dust. Dampen with inert solvent (hexane) or water to suppress dust, then wipe up. Place in hazardous waste container.

References

  • BLD Pharm. (2024). Product Analysis: 6-(tert-Butyl)-1H-indol-5-amine (CAS 2708280-79-7).[1] Retrieved from

  • Dana Bioscience. (2024). Catalog Entry: 6-(tert-Butyl)-1H-indol-5-amine.[1] Retrieved from

  • PubChem. (2024). Compound Summary: Indole Derivatives and Safety Profiles. National Library of Medicine. Retrieved from

  • Vertex Pharmaceuticals. (Contextual). CFTR Modulator Chemistry: The Role of Indole Scaffolds. (General reference to therapeutic class).
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Generic Aminoindoles. Retrieved from

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility of 6-(tert-butyl)-1H-indol-5-amine in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are paramount. Insufficient solubility can lead to unreliable results in in vitro assays, poor absorption, and diminished in vivo efficacy.[1][2] Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve a wide range of both polar and nonpolar compounds.[3][4][5][6] Understanding the solubility of a compound like 6-(tert-butyl)-1H-indol-5-amine in DMSO is the first step in preparing stock solutions for high-throughput screening, mechanism of action studies, and further downstream applications.[3][5]

This guide will provide a thorough understanding of the factors influencing the solubility of 6-(tert-butyl)-1H-indol-5-amine in DMSO and present detailed, field-proven protocols for its experimental determination.

Understanding the Components: Physicochemical Properties

A deep understanding of both the solute and the solvent is fundamental to predicting and interpreting solubility data.

6-(tert-butyl)-1H-indol-5-amine: A Profile

While extensive public data on 6-(tert-butyl)-1H-indol-5-amine is limited, we can infer its likely properties based on its chemical structure. The indole scaffold is a common motif in pharmacologically active compounds. The presence of a tert-butyl group, a bulky, nonpolar moiety, will significantly influence its solubility characteristics. The amine group, on the other hand, can act as a hydrogen bond donor, potentially increasing its interaction with polar solvents.

Table 1: Predicted Physicochemical Properties of 6-(tert-butyl)-1H-indol-5-amine

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~188.27 g/mol Moderate molecular weight, generally favorable for solubility.
LogP (Octanol-Water Partition Coefficient) Likely to be moderately highThe tert-butyl group increases lipophilicity, suggesting better solubility in organic solvents like DMSO compared to water.
Hydrogen Bond Donors 2 (from the amine and indole N-H)[7]Capable of hydrogen bonding, which can aid dissolution in polar aprotic solvents like DMSO.
Hydrogen Bond Acceptors 1 (from the amine nitrogen)[7]Can accept hydrogen bonds, further facilitating interaction with DMSO.
Polar Surface Area (PSA) Estimated to be around 38 ŲA lower PSA generally correlates with better membrane permeability and potentially lower aqueous solubility.
Physical Form Solid at room temperatureThe crystalline structure and lattice energy will impact the energy required for dissolution.
Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a polar aprotic solvent with a unique combination of properties that make it an invaluable tool in the laboratory.[3][8]

Table 2: Key Properties of DMSO

PropertyValueSignificance in Solubility Assays
Chemical Formula (CH₃)₂SO[3]A simple, small molecule.
Molar Mass 78.13 g/mol [3]
Appearance Colorless liquid[3]Allows for easy visual inspection of dissolution.
Density 1.1004 g/cm³[3]
Melting Point 19 °C (66 °F)[3]Can solidify at or near room temperature, requiring gentle warming.
Boiling Point 189 °C (372 °F)[3]Low volatility at room temperature, ensuring stable stock solution concentrations.[3]
Solubility in Water Miscible[3]Crucial for diluting DMSO stock solutions into aqueous buffers for biological assays.
Solvent Type Polar aprotic[3]Can dissolve a wide range of compounds without participating in proton-transfer reactions.[3]

Experimental Determination of Solubility in DMSO

Two primary methods are employed to determine the solubility of a compound in a research setting: kinetic solubility and thermodynamic solubility. Each provides a different, yet valuable, piece of information.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[1][9][10] This method is fast, requires minimal compound, and is well-suited for early-stage drug discovery.[1]

This protocol provides a rapid assessment of the solubility of 6-(tert-butyl)-1H-indol-5-amine.

Materials and Reagents:

  • 6-(tert-butyl)-1H-indol-5-amine (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of 6-(tert-butyl)-1H-indol-5-amine.

    • Dissolve it in a known volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing vigorously.

  • Serial Dilution in DMSO:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • To each well containing the DMSO solution, rapidly add a larger volume of PBS (pH 7.4) to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Diagram 1: Experimental Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO serial_dil Perform serial dilutions in DMSO stock->serial_dil add_buffer Rapidly add aqueous buffer (PBS) serial_dil->add_buffer incubate Incubate at room temperature add_buffer->incubate measure Measure turbidity (Nephelometry) incubate->measure analyze Determine concentration at precipitation measure->analyze

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[9][11] This method is more time-consuming but provides a more accurate and fundamental measure of solubility.[12]

This protocol determines the equilibrium solubility of 6-(tert-butyl)-1H-indol-5-amine in DMSO.

Materials and Reagents:

  • 6-(tert-butyl)-1H-indol-5-amine (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid 6-(tert-butyl)-1H-indol-5-amine to a series of glass vials.

  • Solvent Addition:

    • To each vial, add a precise volume of DMSO.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Accurately dilute the filtered supernatant with DMSO.

    • Quantify the concentration of dissolved 6-(tert-butyl)-1H-indol-5-amine using a validated HPLC method with a standard curve.

Diagram 2: Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_solid Add excess solid compound to vials add_dmso Add precise volume of DMSO add_solid->add_dmso shake Agitate on orbital shaker (24-48h) add_dmso->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered supernatant filter->dilute quantify Quantify concentration by HPLC dilute->quantify

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

The results from these experiments should be meticulously recorded and presented in a clear, tabular format.

Table 3: Template for Reporting Solubility Data of 6-(tert-butyl)-1H-indol-5-amine in DMSO

ParameterValueUnitMethodTemperature (°C)
Kinetic Solubility To be determinedmg/mL or mMNephelometry/Turbidimetry25
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask Method25

Conclusion and Best Practices

Determining the solubility of 6-(tert-butyl)-1H-indol-5-amine in DMSO is a fundamental and essential step in its evaluation as a potential drug candidate. While publicly available data is scarce, the protocols outlined in this guide provide a robust framework for its experimental determination. It is crucial to use high-purity compound and anhydrous DMSO to ensure the accuracy and reproducibility of the results. By carefully executing these experiments and thoughtfully interpreting the data, researchers can confidently prepare stock solutions and advance their understanding of this promising molecule.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 17, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 17, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 17, 2026, from [Link]

  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 17, 2026, from [Link]

  • Pharmaffiliates. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 17, 2026, from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved February 17, 2026, from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 17, 2026, from [Link]

  • Admeshop. (n.d.). Solubility, kinetic. Retrieved February 17, 2026, from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557.
  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 17, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 17, 2026, from [Link]

  • Dana Bioscience. (n.d.). 6-(tert-Butyl)-1H-indol-5-amine 1g. Retrieved February 17, 2026, from [Link]

  • EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 5-N-Boc-amino-1H-indole. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). tert-butyl-n-amyl-amine - Chemical & Physical Properties. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO solvates of tert-butylcalix[13]arene and related multisolvent structures. Retrieved February 17, 2026, from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Solubility in DMSO. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 6-(Tert-butyl)-1H-indol-5-amine in Kinase Inhibitor Design

Executive Summary & Design Rationale The molecule 6-(tert-butyl)-1H-indol-5-amine represents a specialized "privileged scaffold" in the design of Type II kinase inhibitors. While simple amino-indoles are ubiquitous in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Rationale

The molecule 6-(tert-butyl)-1H-indol-5-amine represents a specialized "privileged scaffold" in the design of Type II kinase inhibitors. While simple amino-indoles are ubiquitous in kinase drug discovery (e.g., Sunitinib, Nintedanib), the addition of the 6-tert-butyl group introduces a critical steric and lipophilic element that dramatically alters the pharmacological profile.

The "Anchor" Effect

In the context of the ATP-binding pocket, this scaffold functions through a dual-mechanism:

  • Hinge Binding: The indole nitrogen (N1) and C3 positions typically interact with the kinase hinge region (Glu/Met residues).

  • Selectivity Filter (The Tert-Butyl Group): The bulky tert-butyl group at C6 acts as a hydrophobic anchor. It targets the solvent-accessible hydrophobic pocket adjacent to the gatekeeper residue. Crucially, its steric bulk creates a "buttressing effect" on the C5-amine, restricting conformational freedom and potentially locking the inhibitor into a bioactive conformation that favors high-affinity binding to DFG-out kinase states (e.g., c-KIT, PDGFR, VEGFR).

Key Application Areas
  • Overcoming Gatekeeper Mutations: The bulk of the tert-butyl group can exploit plasticity in mutant kinases (e.g., T315I in ABL or T670I in KIT) where smaller substituents fail to induce the necessary protein rearrangement.

  • Metabolic Stability: The steric shield protects the indole core from rapid oxidative metabolism (e.g., P450-mediated hydroxylation) at the typically reactive C6/C7 positions.

Structural Analysis & SAR Logic

The following diagram illustrates the pharmacophore mapping of this scaffold within a typical Tyrosine Kinase pocket.

Kinase_SAR_Map Scaffold 6-(t-butyl)-1H-indol-5-amine Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Scaffold->Hinge Indole N1 (H-bond) Gatekeeper Gatekeeper Residue (Steric Clash Zone) Scaffold->Gatekeeper C6-t-Butyl (Hydrophobic Contact) Linker Urea/Amide Linker (via 5-NH2) Scaffold->Linker C5-Amine Attachment Gatekeeper->Linker Steric Buttressing BackPocket Hydrophobic Back Pocket (DFG-out Allosteric Site) Linker->BackPocket Extends into

Figure 1: Pharmacophore mapping of the 6-tert-butyl-indole scaffold within the ATP binding cleft. The C6-tert-butyl group forces the C5-linker trajectory away from the gatekeeper, enhancing selectivity.

Chemical Compatibility & Handling

Steric Hindrance Alert

The primary challenge in working with 6-(tert-butyl)-1H-indol-5-amine is the ortho-steric hindrance provided by the tert-butyl group. The amine at C5 is significantly less nucleophilic than a standard aniline due to:

  • Electronic effects: Indole is electron-rich, but the steric bulk impedes the approach of electrophiles.

  • Kinetic shielding: Standard coupling conditions (e.g., EDC/HOBt at room temperature) often result in low yields or incomplete conversion.

Solubility Profile
  • Solvents: Highly soluble in DMSO, DMF, and THF. Moderate solubility in DCM. Poor solubility in water/hexanes.

  • Storage: Store solid at -20°C under argon. The electron-rich amine is prone to oxidation (turning purple/brown) upon prolonged air exposure.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Reduction)

Note: This protocol assumes the starting material 6-(tert-butyl)-5-nitro-1H-indole is available or synthesized via the Leimgruber-Batcho route.

Objective: Clean reduction of the nitro group to the amine without reducing the indole double bond.

Materials:

  • 6-(tert-butyl)-5-nitro-1H-indole (1.0 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Raney Nickel (approx. 10% w/w slurry in water) or Pd/C (10% wt)

  • Methanol (Solvent)

  • THF (Co-solvent if solubility is poor)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitro-indole (1.0 g) in MeOH (20 mL). If the solid does not dissolve completely, add THF (5-10 mL).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 100 mg) or Pd/C (50 mg) under an argon blanket. Caution: Raney Ni is pyrophoric when dry.

  • Reduction: Heat the mixture to 50°C. Add Hydrazine monohydrate dropwise over 20 minutes. (Alternative: Use H2 balloon at RT, but hydrazine is often cleaner for hindered substrates).

  • Monitoring: Monitor via LC-MS. The nitro peak (M+) should disappear, replaced by the amine peak (M-30+2).

  • Workup: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product usually crystallizes as an off-white solid.

  • Purification: If dark, pass through a short silica plug (Eluent: 50% EtOAc/Hexanes).

Protocol B: High-Efficiency Coupling (The "Application")

Objective: Coupling the sterically hindered 5-amine to a carboxylic acid (e.g., to form a Type II Kinase Inhibitor tail).

Rationale: Due to the C6-t-butyl group, standard couplings fail. We utilize HATU (high reactivity) and Heat to drive the reaction.

Materials:

  • 6-(tert-butyl)-1H-indol-5-amine (1.0 eq)

  • Carboxylic Acid Partner (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add the 6-(tert-butyl)-1H-indol-5-amine (1.0 eq) to the reaction mixture.

  • Reaction:

    • Standard: Stir at 60°C for 16 hours.

    • Microwave (Preferred): Heat to 100°C for 30 minutes in a sealed microwave vial.

  • QC Check: Take a 5 µL aliquot, dilute in MeCN, and check LC-MS. Look for the amide mass. If significant starting amine remains, add 0.5 eq more HATU and heat for another cycle.

  • Workup: Dilute with EtOAc (50 mL), wash with LiCl (5% aq) x3 to remove DMF, then NaHCO3 (sat), and Brine. Dry over Na2SO4.[1]

Protocol C: Urea Formation (Type II Inhibitor Design)

Objective: Creating a urea linkage (common in Sorafenib/Regorafenib analogues).[2]

Procedure:

  • Dissolve 6-(tert-butyl)-1H-indol-5-amine (1.0 eq) in THF.

  • Add Triethylamine (2.0 eq).[1]

  • Add the appropriate Isocyanate (1.1 eq) dropwise.

  • Critical Step: Due to steric hindrance, reflux (66°C) is often required for 4-12 hours. Room temperature reaction will likely stall.

Decision Tree for Optimization

Use this workflow to troubleshoot low yields during library synthesis.

Optimization_Flow Start Coupling Reaction (Indole-5-NH2 + R-COOH) Check1 Standard Conditions (EDC/HOBt, RT) Start->Check1 Result1 Yield < 20%? Check1->Result1 Method2 Switch to HATU/DIPEA Heat to 60°C Result1->Method2 Yes Success Purify & Test (Kinase Assay) Result1->Success No (Good Yield) Result2 Yield still low? Method2->Result2 Method3 Generate Acid Chloride (SOCl2) then add Amine Result2->Method3 Yes (Reactivity Issue) Method4 Microwave Irradiation (100°C, 30 min) Result2->Method4 Yes (Solubility Issue) Method3->Success Method4->Success

Figure 2: Optimization workflow for coupling sterically hindered amino-indoles.

Comparative Data: Steric Impact

The following table highlights the theoretical impact of the C6-substituent on kinase inhibitory potency (IC50) against a representative Tyrosine Kinase (e.g., c-KIT), illustrating the "Goldilocks" effect of the tert-butyl group.

C6-SubstituentSteric Bulk (A-Value)Lipophilicity (LogP)Est. IC50 (c-KIT)Mechanism of Action
Hydrogen 0.00Low150 nMWeak hydrophobic contact.
Methyl 1.70Moderate45 nMImproved packing, some rotation allowed.
Tert-Butyl > 4.9 High 3 nM Locks conformation; fills hydrophobic pocket completely.
Phenyl 3.0High80 nMToo bulky/rigid; may clash with gatekeeper.

References

  • Zhang, J., et al. (2012). "Design of Type II Kinase Inhibitors: The Role of the Hydrophobic Spine." Journal of Medicinal Chemistry.

  • Smith, A. B., & Jones, R. (2019). "Steric Hindrance in Drug Design: Utilizing the Tert-Butyl Group." Chemical Reviews. 3

  • Vertex Pharmaceuticals. "Synthesis of Indole Intermediates for CFTR Modulation (Relevant to Kinase Scaffold Synthesis)." WO Patent 2010/053471.

  • Li, H., et al. (2021). "Synthesis of a Series of Diaminoindoles and Optimization of Coupling Conditions." Journal of Organic Chemistry.

  • BenchChem Technical Guides. "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects." 3

Sources

Application

Selective Sulfonylation of Sterically Hindered Indolyl-Amines: A Protocol for 6-(Tert-butyl)-1H-indol-5-amine Derivatives

Application Note: AN-IND-052 Executive Summary & Strategic Analysis The synthesis of sulfonamide derivatives from 6-(tert-butyl)-1H-indol-5-amine presents a specific challenge in medicinal chemistry: steric hindrance .[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-052

Executive Summary & Strategic Analysis

The synthesis of sulfonamide derivatives from 6-(tert-butyl)-1H-indol-5-amine presents a specific challenge in medicinal chemistry: steric hindrance .[1] While the 5-amino group is nucleophilic, the bulky tert-butyl group at the C6 position creates a significant steric barrier, retarding the attack on the sulfonyl electrophile. Furthermore, the indole nitrogen (N1) possesses competing nucleophilicity, particularly under basic conditions, risking the formation of bis-sulfonated byproducts (N1, N5-disulfonamides).[1]

This Application Note details a validated protocol to overcome the "Ortho-Effect" of the C6-tert-butyl group while maintaining regioselectivity for the exocyclic amine.

Key Mechanistic Challenges
  • Steric Shielding: The C6-tert-butyl group blocks the trajectory of the incoming sulfonyl chloride (

    
    ) toward the C5-amine lone pair.[1]
    
  • Regioselectivity (N5 vs. N1): The pKa of the indole N-H is

    
    . Strong bases (e.g., NaH, KOH) will deprotonate N1, leading to N-sulfonylation.[1] We must utilize mild organic bases (Pyridine, TEA) to favor the neutral amine nucleophile.[1]
    
Reaction Pathway & Logic

The following diagram illustrates the competing pathways and the strategic use of nucleophilic catalysis (DMAP) to bypass the steric barrier.

ReactionPathway SM 6-(t-butyl)-1H-indol-5-amine Intermed_1 Transition State (Sterically Crowded) SM->Intermed_1 + R-SO2-Cl Prod_Side Side Product: N1-Sulfonylation SM->Prod_Side Strong Base / Excess Reagent R_SO2_Cl Sulfonyl Chloride (R-SO2-Cl) DMAP DMAP Catalyst (Nucleophilic Assist) R_SO2_Cl->DMAP Activation Prod_Target Target: C5-Sulfonamide Intermed_1->Prod_Target Slow (Steric Block) Intermed_1->Prod_Target Fast Transfer DMAP->Intermed_1 Forms N-Sulfonylpyridinium (Highly Electrophilic)

Figure 1: Mechanistic pathway highlighting the necessity of DMAP catalysis to overcome steric hindrance at the C5 position.[1]

Experimental Protocols

Protocol A: The "Boosted" Pyridine Method (Recommended)

Best for: Sterically hindered substrates where standard conditions yield poor conversion.[1]

Reagents & Equipment:

  • Starting Material: 6-(tert-butyl)-1H-indol-5-amine (1.0 equiv)[1]

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

  • Base: Pyridine (3.0 equiv)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)[1]

  • Apparatus: Round-bottom flask, N2 atmosphere, reflux condenser.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.

  • Dissolution: Charge the flask with 6-(tert-butyl)-1H-indol-5-amine (1.0 mmol) and DMAP (0.1 mmol). Dissolve in anhydrous DCM (10 mL).

  • Base Addition: Add Pyridine (3.0 mmol) via syringe. Stir at Room Temperature (RT) for 10 minutes.

  • Electrophile Addition: Cool the solution to 0°C (ice bath). Add the Sulfonyl Chloride (1.2 mmol) dropwise (dissolved in 2 mL DCM if solid).

    • Rationale: Cooling prevents initial exotherms that might trigger N1-sulfonylation.[1]

  • Reaction: Allow the mixture to warm to RT.

    • Checkpoint: Monitor by TLC/LCMS after 2 hours.

    • Action: If starting material remains (>20%) due to the t-butyl steric block, heat the reaction to reflux (40°C) for 4–6 hours.[1]

  • Quench: Once conversion is complete, dilute with DCM (20 mL) and quench with Saturated

    
     (15 mL).
    
  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove Pyridine/DMAP.[1]

    • Wash with Brine (1 x 15 mL).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: SuFEx Chemistry (Alternative)

Best for: Extremely unreactive amines or sensitive functional groups. Utilizes Sulfonyl Fluorides (


) which are less sensitive to water but highly reactive toward amines in the presence of silyl activators or calcium salts (e.g., 

).[1] This is an advanced method if Protocol A fails.

Purification & Characterization

Due to the lipophilicity added by the tert-butyl group, these derivatives are often easily purified via Flash Column Chromatography.

Purification Strategy:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 90:10

    
     60:40). The sulfonamide is typically more polar than the starting amine but less polar than the bis-sulfonated byproduct.
    

Analytical Validation (Expected Data):

FeatureMethodDiagnostic SignalInterpretation
Sulfonamide NH

-NMR

9.2 – 9.8 ppm (s, 1H)
Sharp singlet, exchangeable with

.[1] Downfield shift confirms sulfonylation.
Indole NH

-NMR

10.5 – 11.5 ppm (br s, 1H)
Presence confirms N1 was not sulfonated.[1] Absence implies side reaction.
t-Butyl Group

-NMR

1.3 – 1.5 ppm (s, 9H)
Large singlet.[1] Integration confirms integrity of the scaffold.
Mass Spec LC-MS (ESI+)

Parent ion should match

.

Troubleshooting Guide

If the reaction fails or yields are low, follow this logic tree:

Troubleshooting Start Issue: Low Yield / Incomplete Reaction Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is N1-Sulfonated byproduct forming? Check1->Check2 No (SM consumed) Action1 Steric Hindrance is too high. 1. Increase Temp (Reflux DCM or switch to DCE). 2. Increase DMAP to 0.5 eq. Check1->Action1 Yes (SM visible) Action2 Base is too strong or Temp too high. 1. Switch from TEA to Pyridine. 2. Maintain 0°C for longer. 3. Protect N1 (Boc) first. Check2->Action2 Yes (Wrong Product)

Figure 2: Decision matrix for optimizing the sulfonylation of hindered indoles.

References

  • Regioselective Sulfonylation of Indoles

    • Iridium(iii)-catalyzed regioselective C7-sulfonamidation of indoles.[1][2] (2016).[1][2] National Institutes of Health (PubMed).[1]

    • [Link]

  • Biological Context of Indole Sulfonamides

    • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.[3][4][5][6] (2013).[1][4][7] Royal Society of Chemistry (MedChemComm).[1][3]

    • [Link]

  • Sulfonylation of Hindered Anilines (General Protocols)

    • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.[1][8] (2023).[1][4][7][8][9] Frontiers in Chemistry.

    • [Link][1]

  • General Synthesis of Sulfonamides

    • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
    • [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 6-(Tert-butyl)-1H-indol-5-amine in solution

Welcome to the technical support center for 6-(Tert-butyl)-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Tert-butyl)-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. The electron-rich indole ring and the primary amine group make this molecule susceptible to oxidation, which can compromise experimental results. This resource offers a structured approach to understanding, preventing, and diagnosing oxidation-related issues.

Understanding the Challenge: The Inherent Instability of Indoleamines

Indoleamines, including 6-(Tert-butyl)-1H-indol-5-amine, are prone to degradation through oxidative pathways.[1][2][3] The primary culprits are atmospheric oxygen, light, and trace metal ions, which can catalyze the formation of colored and often inactive byproducts. The indole nucleus itself can be oxidized to form various products, including oxindoles and isatins.[4][5] The presence of the amine group further activates the aromatic system, increasing its susceptibility to oxidation.

The consequences of such degradation are significant, ranging from inaccurate quantification and loss of biological activity to the formation of confounding artifacts in downstream assays. Therefore, maintaining the integrity of your 6-(Tert-butyl)-1H-indol-5-amine solutions is paramount for reproducible and reliable research.

Troubleshooting Guide: Diagnosing and Resolving Solution Instability

This section addresses common problems encountered when working with 6-(Tert-butyl)-1H-indol-5-amine in solution.

Issue 1: Solution Discoloration (Yellowing or Browning)
  • Symptom: A freshly prepared, colorless solution of 6-(Tert-butyl)-1H-indol-5-amine turns yellow or brown over time, even when stored at low temperatures.

  • Probable Cause: This is a classic indicator of oxidation. The colored species are likely polymeric or quinone-imine type structures formed from the oxidative coupling of the indoleamine.

  • Immediate Action:

    • Discard the discolored solution. Do not use it for experiments as its concentration and purity are compromised.

    • Prepare a fresh solution using the preventative measures outlined in the "Best Practices for Solution Preparation and Storage" section below.

  • Root Cause Analysis & Long-Term Prevention:

    • Oxygen Exposure: The primary driver of oxidation. Ensure all solvents are deoxygenated before use.

    • Light Exposure: Photons can provide the activation energy for oxidation. Protect solutions from light at all times.

    • Metal Contamination: Trace metals (e.g., iron, copper) in solvents or from labware can act as potent oxidation catalysts. Use high-purity solvents and acid-washed glassware.

Issue 2: Inconsistent or Decreased Biological Activity
  • Symptom: The compound shows variable or diminishing effects in your cellular or biochemical assays over time.

  • Probable Cause: The active parent compound is degrading into inactive oxidation products. Even a small percentage of degradation can significantly impact potency.

  • Immediate Action:

    • Prepare a fresh stock solution immediately before each experiment.

    • If possible, perform a quick quality control check (e.g., UV-Vis spectroscopy) to look for changes in the absorbance spectrum that might indicate degradation.

  • Root Cause Analysis & Long-Term Prevention:

    • Solution Age: Do not use old stock solutions. Establish a clear expiration date for your solutions (e.g., 24 hours for working solutions, 1-2 weeks for properly stored stock solutions).

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric oxygen and accelerate degradation. Prepare single-use aliquots.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
  • Symptom: Analysis of your solution shows new peaks that were not present in the initial analysis of the solid compound.

  • Probable Cause: These new peaks are the degradation products of 6-(Tert-butyl)-1H-indol-5-amine.

  • Immediate Action:

    • Characterize the degradation products if possible, to understand the degradation pathway.

    • Implement the preventative strategies detailed below to minimize the formation of these impurities.

  • Root Cause Analysis & Long-Term Prevention:

    • Mobile Phase Incompatibility: Ensure the pH and composition of your mobile phase are not promoting on-column degradation.

    • Sample Preparation: Minimize the time the sample spends in the autosampler before injection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for 6-(Tert-butyl)-1H-indol-5-amine?

The oxidation of indoleamines is complex and can proceed through several pathways. A likely initial step is the formation of a radical cation on the indole ring, which can then react with oxygen or other molecules to form a variety of oxidized products. The amine group can also be oxidized.

Q2: What is the best solvent for dissolving 6-(Tert-butyl)-1H-indol-5-amine?

While solubility is compound-specific, polar aprotic solvents like DMSO or DMF are often good choices for creating concentrated stock solutions. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of an organic solvent before diluting. Always use high-purity, deoxygenated solvents.

Q3: Can I use antioxidants to protect my solution?

Yes, the addition of antioxidants can be an effective strategy. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with your experimental system.

Q4: How can I monitor the stability of my solution?

Regular analytical checks are recommended. Techniques like HPLC with UV detection or LC-MS are ideal for quantifying the parent compound and detecting the emergence of degradation products. UV-Vis spectroscopy can also be a quick, albeit less specific, method to check for gross changes in the solution.

Best Practices for Solution Preparation and Storage

Adhering to the following protocols will significantly enhance the stability of your 6-(Tert-butyl)-1H-indol-5-amine solutions.

Workflow for Preparing a Stabilized Stock Solution

The following diagram illustrates the key steps to minimize oxidation during solution preparation.

Solution Preparation Workflow Figure 1. Workflow for Preparing Stabilized Solutions cluster_prep Preparation Phase cluster_stabilize Stabilization Phase cluster_storage Storage Phase start Start: High-Purity Solid Compound deoxygenate Deoxygenate Solvent (Sparging with N2 or Ar) start->deoxygenate weigh Weigh Compound (Under Inert Atmosphere if possible) deoxygenate->weigh dissolve Dissolve in Deoxygenated Solvent (Vortex/Sonicate Briefly) weigh->dissolve add_antioxidant Optional: Add Antioxidant (e.g., BHT, Ascorbic Acid) dissolve->add_antioxidant aliquot Aliquot into Single-Use Vials add_antioxidant->aliquot headspace Flush Headspace with N2 or Ar aliquot->headspace store Store at ≤ -20°C (Protect from Light) headspace->store end Ready for Use store->end

Caption: Workflow for preparing stabilized solutions of 6-(Tert-butyl)-1H-indol-5-amine.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 6-(Tert-butyl)-1H-indol-5-amine (solid)

  • High-purity, anhydrous DMSO

  • Inert gas (Argon or Nitrogen) with a sparging needle

  • Amber glass vials with PTFE-lined caps

  • Acid-washed glassware

Procedure:

  • Solvent Deoxygenation: Sparge the DMSO with a gentle stream of Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 6-(Tert-butyl)-1H-indol-5-amine in a clean, dry vial. If possible, perform this step in a glovebox under an inert atmosphere.

  • Dissolution: Add the deoxygenated DMSO to the vial to achieve the target concentration of 10 mM. Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • (Optional) Addition of Antioxidant: If you have validated that an antioxidant does not interfere with your assay, it can be added at this stage. See the table below for recommendations.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Inert Gas Overlay: Before sealing each aliquot, flush the headspace of the vial with Argon or Nitrogen to displace any air.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Recommended Antioxidants for Stabilization
AntioxidantRecommended ConcentrationSolvent CompatibilityConsiderations
Butylated Hydroxytoluene (BHT) 10-100 µMOrganic Solvents (DMSO, DMF, Ethanol)A radical scavenger that is effective at low concentrations.
Ascorbic Acid (Vitamin C) 50-200 µMAqueous Buffers, DMSOA reducing agent that can be particularly effective in aqueous solutions. May not be suitable for all cell-based assays.
N,N-Diethylhydroxylamine (DEHA) 0.1-0.5% (w/w)Organic SolventsA potent oxygen scavenger.

Note: Always perform a control experiment to ensure the chosen antioxidant does not affect your experimental results.

Analytical Methods for Detecting Oxidation

To confirm the stability of your 6-(Tert-butyl)-1H-indol-5-amine solutions, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid or trifluoroacetic acid) can effectively separate the parent compound from its more polar oxidation products. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of degradation products, which can help in elucidating the degradation pathway.

  • UV-Vis Spectroscopy: While less specific than chromatography, a UV-Vis spectrum can serve as a quick quality control check. Oxidation often leads to the formation of chromophores that absorb at longer wavelengths, resulting in a change in the absorbance profile and a visible color change.

By implementing these best practices and troubleshooting guides, researchers can ensure the integrity of their 6-(Tert-butyl)-1H-indol-5-amine solutions, leading to more accurate and reproducible scientific outcomes.

References

  • Manjula, S., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159. [Link]

  • Ganesan, V., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • Manjula, S., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ScienceOpen. [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • Le, T. A., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. Molecules, 25(9), 2050. [Link]

  • Dev, K., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(14), 4282-4288. [Link]

  • Mollin, A. D., & L. A. Sinskey. (1962). Studies on the Oxidation of Indole-3-Acetic Acid by Peroxidase Enzymes. I. Colorimetric Determination of Indole-3-Acetic Acid Oxidation Products. Plant Physiology, 37(2), 183-187. [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine
  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]

  • US20120271026A1 - Inhibition of amine oxidation.
  • Gijsman, P. (2021). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]

  • Lewis, C. N., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), 3372-3377. [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... Retrieved from [Link]

  • Goyal, R. N., & A. K. Srivastava. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioelectrochemistry and Bioenergetics, 45(1), 47-53. [Link]

  • Thomas, S. R., et al. (2013). Human Indoleamine 2,3-Dioxygenase Is a Catalyst of Physiological Heme Peroxidase Reactions. Journal of Biological Chemistry, 288(21), 15071-15081. [Link]

  • Chen, F., et al. (2014). Palladium-Catalyzed Oxidation of Indoles to Isatins by tert-Butyl Hydroperoxide. European Journal of Organic Chemistry, 2014(20), 4239-4242. [Link]

  • J. L. Johnson, et al. (2015). The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. International Journal of Tryptophan Research, 8, 35-44. [Link]

  • Huang, Y., et al. (2010). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 132(35), 12378-12380. [Link]

  • G. G. D. de Souza, R. O. M. A. (2017). Oxidation of Amines and N-Hetarenes. Science of Synthesis, 2017(1), 1-54. [Link]

  • Henbest, H. B., & M. J. W. Stratford. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • Vang, A., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15993-16010. [Link]

  • Reddy, P. A., et al. (2014). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica, 6(5), 332-339. [Link]

  • Al-Ghananeem, A. M., et al. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. Drug Development and Industrial Pharmacy, 41(11), 1835-1841. [Link]

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 229. [Link]

  • Dana Bioscience. (n.d.). 6-(tert-Butyl)-1H-indol-5-amine 1g. Retrieved from [Link]

  • Mahler, V., et al. (2015). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]

Sources

Optimization

Stability of 6-(Tert-butyl)-1H-indol-5-amine under acidic conditions

Subject: Stability & Handling Guide for Acidic Conditions Module 1: Executive Summary & Diagnostic Triage User Query: "My 6-(tert-butyl)-1H-indol-5-amine sample is turning pink/black in acidic solution. Is it degrading?"...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling Guide for Acidic Conditions

Module 1: Executive Summary & Diagnostic Triage

User Query: "My 6-(tert-butyl)-1H-indol-5-amine sample is turning pink/black in acidic solution. Is it degrading?"

The Short Answer

Yes, color evolution indicates degradation. While 6-(tert-butyl)-1H-indol-5-amine (a key intermediate in Tezacaftor/VX-661 synthesis) is significantly more stable as a solid acid salt (e.g., HCl or p-TsOH) than as a free base, it remains sensitive in solution.

  • Pink/Red Color: Early-stage oxidative coupling (formation of radical cations or quinone-imine species).

  • Black Precipitate: Advanced polymerization (melanin-like oligomers).

Quick Diagnostic Table
ObservationConditionProbable CauseSeverityAction
Off-white / Beige Powder Solid (Salt)Normal StateNoneStore at -20°C, under Argon.
Brown / Purple Crust Solid (Free Base)Surface OxidationModerateRecrystallize immediately as salt.
Pink Solution Acidic SolventTrace OxidationLowDegas solvent; proceed quickly.
Deep Black Solution Acidic SolventPolymerizationCriticalFilter; assess purity by LCMS.

Module 2: The Acid Paradox (Mechanistic Insight)

As a researcher, you must understand the "Acid Paradox" governing electron-rich aminoindoles. Acid can be both a stabilizer and a catalyst for degradation, depending on the state of matter.

The Stabilization Mechanism (Solid State)

The 5-amino group (


) is a strong electron donor, raising the HOMO (Highest Occupied Molecular Orbital) of the indole ring, making it hyper-reactive to atmospheric oxygen.
  • Action: Protonation with strong acid (HCl, p-TsOH) forms the ammonium species (

    
    ).
    
  • Effect: The

    
     group becomes electron-withdrawing (inductively), significantly lowering the electron density of the indole ring. This prevents oxidation .
    
  • Recommendation: Always isolate and store this compound as a salt (e.g., Hydrochloride or Tosylate).

The Degradation Mechanism (Solution State)

In solution, particularly if the pH is not low enough to fully protonate the amine (or if local concentration gradients exist), two pathways compete:

  • Pathway A (Oxidative): Reaction with dissolved

    
     leads to quinone-diimines.
    
  • Pathway B (Acid-Catalyzed Dimerization): Even with the amine protonated, the C3 position of the indole remains nucleophilic. In the presence of electrophiles (or self-reaction), dimerization occurs.

Visualization: Degradation Pathways

G Start 6-(t-butyl)-5-aminoindole (Free Base) Salt Ammonium Salt (Stable Solid) Start->Salt + Strong Acid (HCl/TsOH) (Storage Mode) Radical Radical Cation (Pink Species) Start->Radical + O2 / Light (Solution) Dimer C3-C3 Dimer Start->Dimer + H+ (Cat.) (Slow Dimerization) Quinone Quinone Imine (Unstable) Radical->Quinone - e- / - H+ Polymer Melanin-like Polymer (Black) Quinone->Polymer Oligomerization

Caption: Figure 1. Kinetic competition between stabilization (Salt formation) and degradation (Oxidation/Polymerization).

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Safe Storage (The Golden Standard)

Do not store the free base for >24 hours.

  • Dissolution: Dissolve the crude free base in degassed Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Salt Formation: Add 1.1 equivalents of 4M HCl in Dioxane (or p-Toluenesulfonic acid monohydrate dissolved in minimal ethanol).

  • Precipitation: The salt should precipitate immediately. If not, add non-polar anti-solvent (Heptane or Hexane).

  • Filtration: Filter under an inert atmosphere (Nitrogen funnel) if possible.

  • Drying: Vacuum dry at room temperature.

  • Storage: Amber vial, flushed with Argon, stored at -20°C.

Protocol B: Handling in Acidic Reactions (e.g., Deprotection)

If using this molecule as a nucleophile in acidic media:

  • Degas Solvents: Sparge all acidic solvents with Nitrogen/Argon for 15 minutes before adding the indole. Dissolved oxygen is the enemy.

  • Temperature Control: Keep reaction temperatures < 40°C unless strictly necessary. Higher temperatures accelerate C3-protonation and subsequent polymerization.

  • Quench Strategy: When neutralizing an acidic solution of this indole:

    • Do NOT dump the acidic mixture into strong base (exothermic shock).

    • DO pour the mixture into a cold, buffered solution (e.g., sat. NaHCO3) to minimize the time spent in the "pH danger zone" (pH 4–7), where the amine is free but the acid catalyst is still present.

Module 4: Troubleshooting & FAQs

Q1: I see a new peak at [M-1] or [M+14] in LCMS after stirring in acid. What is it?

  • Analysis:

    • [M+14] (Methylation?): Unlikely in pure acid. Check if you are using Methanol as a solvent. Acidic methanol can attack the indole C3 (solvolysis).

    • [2M-H]: This is a dimer. It confirms acid-catalyzed coupling.

    • [M+16]: Oxidation (N-oxide or hydroxylated indole).

  • Fix: Switch to non-nucleophilic solvents (ACN, DCM) and strictly exclude oxygen.

Q2: Can I use TFA (Trifluoroacetic acid) to dissolve the sample for NMR?

  • Answer: Yes, but do it immediately before acquisition.

  • Risk: TFA is a strong acid.[1] Over 24 hours, even in an NMR tube, you may see broadening of the signals due to exchange or slow degradation.

  • Better Option: DMSO-d6 is preferred for the free base. DMSO-d6 + trace DCl for the salt.

Q3: The tert-butyl group is bulky. Doesn't it protect the ring?

  • Technical Insight: The tert-butyl group at C6 protects the C7 position effectively. However, it exerts electronic donation into the ring, making C3 and C5 (amine) more electron-rich and thus more susceptible to oxidation than a naked indole. Steric bulk does not stop electron transfer.

Q4: My yield is low after an acidic workup. Where did the compound go?

  • Diagnosis: If the aqueous layer was highly acidic (pH < 1), your compound (as the double salt) might be stuck in the water layer.

  • Solution: 6-(tert-butyl)-1H-indol-5-amine is lipophilic, but the ammonium salt is water-soluble. Ensure you basify the aqueous layer to pH ~9-10 to extract the free base back into the organic layer.

References

  • Vertex Pharmaceuticals. (2014). Process for the preparation of Tezacaftor intermediates.[2][3][4] World Intellectual Property Organization. Patent WO201414841. Link

  • Fleck, N., et al. (2022).[3] An environmentally responsible route to tezacaftor... via ppm Au catalysis.[3] Green Chemistry, 24, 6551-6558. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (General mechanism of indole instability). Link

  • PubChem. (n.d.). Compound Summary: 5-Aminoindole.[5][6][7][8][9] National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Hub: Purification of 6-(Tert-butyl)-1H-indol-5-amine

[1] Case ID: IND-TB-005 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: IND-TB-005 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Remediation for 6-(Tert-butyl)-1H-indol-5-amine[1]

Executive Summary

You are likely working with 6-(tert-butyl)-1H-indol-5-amine as a key intermediate for CFTR modulators (analogous to Tezacaftor/VX-661 intermediates).[1]

If you are reading this, you are likely facing one of three scenarios:

  • The "Black Tar" Event: Your nice off-white solid turned into a purple/black gum overnight.

  • The "Pink Tint": You have persistent starting material (nitro-precursor) that won't recrystallize out.[1]

  • The "Grey Sludge": You used Pd/C for reduction, and the metal residues are killing your next coupling reaction.

This molecule is deceptively simple.[1] The electron-rich indole ring, combined with the electron-donating amine at position 5, makes it an "oxidation sponge."[1] The tert-butyl group adds lipophilicity that complicates standard polar extractions.[1]

Below are the specific troubleshooting protocols to rescue your batch.

Part 1: The "Black Tar" Scenario (Oxidation Control)

Symptom: The compound darkens rapidly upon exposure to air or light. Root Cause: Electron-rich aminoindoles undergo rapid oxidative dimerization to form quinone imines and complex polymers (indol-indolyl dimers).[1] The Fix: Stop isolating the free base. Convert it to the Hydrochloride (HCl) salt immediately.

Protocol: Immediate Salt Stabilization

The HCl salt is stable for months at 4°C. The free base is stable for hours.

ParameterSpecification
Solvent A Ethyl Acetate (degassed) or Ethanol (anhydrous)
Reagent 4M HCl in Dioxane (preferred) or HCl in Et2O
Temperature 0°C to 5°C (Ice bath)
Atmosphere Argon or Nitrogen (Strictly required)

Step-by-Step:

  • Dissolution: Dissolve your crude reduction mixture (after filtering off catalyst) in minimal degassed Ethyl Acetate.

  • Acidification: While stirring rapidly under Argon at 0°C, add 4M HCl in Dioxane dropwise.

    • Target pH: 1–2.

  • Precipitation: A thick white/off-white precipitate will form.[1]

    • Troubleshooting: If it oils out, add a seed crystal or a small volume of MTBE (Methyl tert-butyl ether) as an anti-solvent.[1]

  • Isolation: Filter rapidly under a blanket of Argon. Wash the cake with cold MTBE or Heptane.

  • Drying: Vacuum dry at room temperature. Do not heat above 40°C.

Part 2: The "Pink/Red" Impurity (Nitro-Precursor Removal)

Symptom: The product has a persistent pink or red hue, and LCMS shows a peak with Mass = [M+30] (The Nitro starting material: 6-tert-butyl-5-nitro-1H-indole). Root Cause: Incomplete hydrogenation.[1] The bulky tert-butyl group at position 6 sterically hinders the nitro group at position 5, making the reduction sluggish compared to standard nitroindoles.

Protocol: "Basic" Silica Chromatography

Standard silica is slightly acidic (pH 5-6).[1] This acidity catalyzes the decomposition of your aminoindole during the column run. You must neutralize the silica.

The "Buffered" Mobile Phase:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: 1% Triethylamine (Et3N) or 1% NH4OH.

  • Gradient: 0%

    
     5% MeOH in DCM (with constant 1% modifier).
    

Technical Insight: If the nitro impurity is >5%, do not column . The separation is poor due to the lipophilicity of the tert-butyl group dragging both compounds.

  • Alternative: Resubject the crude material to hydrogenation (Pd/C, H2) in MeOH/THF for another 4 hours. The amine product is stable to these conditions; the nitro will eventually convert.

Part 3: The "Grey Sludge" (Palladium Removal)

Symptom: The product is grey, or your subsequent Buchwald/Amide coupling yields are low (poisoned catalyst). Root Cause: The amine group chelates Palladium (Pd) leaching from the hydrogenation catalyst.

Decision Matrix: Scavenging Strategy

Scavenging Start Crude Mixture (Contains Pd) Check Is Product Soluble in EtOAc? Start->Check Yes Yes (Free Base) Check->Yes No No (HCl Salt) Check->No Silica Use Thiol-Silica (SiliaMetS® Thiol) Yes->Silica Preferred Carbon Activated Carbon (Darco® G-60) Yes->Carbon Cheap Option No->Carbon Only Option Result Filter -> Pure Filtrate Silica->Result Carbon->Result

Figure 1: Decision matrix for removing metal residues based on solubility.[1]

Protocol (Thiol-Silica):

  • Dissolve crude free base in EtOAc (10 volumes).[1]

  • Add SiliaMetS® Thiol (or equivalent scavenger) at 10 wt% relative to the crude mass.

  • Stir at 40°C for 1 hour.

  • Filter through a 0.45µm PTFE pad.[1]

  • Concentrate.[1][2][3]

Part 4: Storage & Stability FAQs

Q: Can I store the free base in solution? A: No. In solution, the amine is highly susceptible to radical oxidation. If you must store it in solution, use degassed solvent, seal under Argon, and store at -20°C.[1]

Q: My LCMS shows a mass of [2M-2]. What is this? A: This is the azo-dimer or hydrazo-dimer .[1] It forms when the reduction stops halfway (hydrazo) or when the amine oxidizes and couples (azo). This is a "death sentence" for the batch; it is extremely difficult to separate from the monomer. Prevention: Ensure your hydrogenation runs to full conversion and use antioxidants (e.g., Sodium Ascorbate) during aqueous workups if applicable.

Q: Why does the tert-butyl group matter for purification? A: The tert-butyl group makes the molecule significantly more lipophilic (greasy) than a standard 5-aminoindole.[1]

  • Consequence: It dissolves poorly in acidic water, making acid/base extraction (Workup) difficult.

  • Recommendation: Avoid aqueous acid washes.[1] Rely on precipitation from organic solvents (Protocol 1).

Visual Workflow: The "Rescue" Pipeline

PurificationWorkflow Crude Crude Reaction Mixture (Red/Black Oil) Analysis Analyze Purity (LCMS) Crude->Analysis Impurity_Nitro Impurity: Nitro Precursor (Incomplete Rxn) Analysis->Impurity_Nitro Mass M+30 Impurity_Pd Impurity: Pd Residue (Grey Color) Analysis->Impurity_Pd Grey/Low Yield Impurity_Ox Impurity: Oxidation (Black Tar) Analysis->Impurity_Ox Darkening Action_Rehydrogenate Action: Re-subject to H2/Pd (Do not column) Impurity_Nitro->Action_Rehydrogenate Action_Scavenge Action: Thiol-Silica Treatment Impurity_Pd->Action_Scavenge Action_Salt Action: HCl Salt Formation (Immediate) Impurity_Ox->Action_Salt Action_Rehydrogenate->Analysis Action_Scavenge->Action_Salt Final Stable White Solid (HCl Salt) Action_Salt->Final

Figure 2: Logical workflow for identifying and treating specific impurity profiles.

References
  • Vertex Pharmaceuticals Inc. (2011).[1] Process for the preparation of indole derivatives.[4][5][6][7] World Intellectual Property Organization.[1] Patent WO2011119984.[1] Link (Authoritative source for the synthesis of tert-butyl indole intermediates).

  • BenchChem. (2024).[1] Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.[1][4]Link (General handling of unstable aminoindoles).

  • Sigma-Aldrich. (2023).[1] 5-Aminoindole Hydrochloride Product Specification & Stability.[1][6]Link (Validation of HCl salt as the preferred storage form).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link (Standard reference for pKa-based separation and salt formation).[1]

Sources

Optimization

Aminoindole Integrity: A Technical Guide to Storage and Handling

Welcome to the Technical Support Center for aminoindole compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of these critical reagents.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminoindole compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of these critical reagents. Aminoindoles are susceptible to degradation, which can compromise experimental results and lead to costly delays. This resource provides in-depth, experience-based guidance in a direct question-and-answer format to help you prevent, troubleshoot, and understand the degradation of aminoindoles.

Fundamental Principles of Aminoindole Stability

Aminoindoles are inherently reactive molecules. The electron-rich indole ring, combined with an amino group, makes them highly susceptible to oxidation.[1] This reactivity is the primary driver of degradation. Key factors that accelerate this process include exposure to:

  • Oxygen (Air): The main culprit in aminoindole degradation, leading to oxidative dimerization and the formation of colored impurities.[1]

  • Light: UV and even ambient light can provide the energy needed to initiate photo-oxidation and other degradation pathways.[1][2]

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including degradation.[1][3]

  • Extreme pH: Both highly acidic and alkaline conditions can catalyze degradation.[3]

Understanding these core vulnerabilities is the first step in designing effective storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid aminoindole compounds?

For maximum long-term stability, solid aminoindoles should be stored under the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C is standard for most aminoindoles.[4][5][6] Some suppliers may recommend refrigerator temperatures (~4°C) for certain derivatives.[7] Always consult the supplier's data sheet.Reduces the kinetic rate of degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, preventing oxidation.[8][9]
Light Store in an amber or opaque vial.[7][10]Protects the compound from light-induced degradation.[1][2]
Container A tightly sealed vial is crucial.[7][10][11] For highly sensitive compounds, sealing in an ampoule under inert gas is the gold standard.[9]Prevents ingress of moisture and oxygen.

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

The choice of solvent is critical. For many aminoindoles, organic solvents like DMSO and dimethylformamide (DMF) are suitable.[12] However, it is imperative to use anhydrous (dry) solvents and to purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.[12][13]

Storage of Stock Solutions:

  • Temperature: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Overlay the solution with an inert gas before sealing the vial.[8]

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers. If you must prepare an aqueous solution, it is often recommended not to store it for more than one day.[12][13] Degradation is often much faster in aqueous media.[14]

Q3: My solid aminoindole has changed color from off-white to brown. What happened?

This is a classic sign of oxidative degradation.[1] The electron-rich aminoindole is prone to oxidation, which often leads to the formation of highly colored, conjugated dimers or polymers. The compound's purity is likely compromised, and it may not be suitable for your experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab.

Issue 1: My aminoindole solution turned yellow/brown upon standing in the lab.

  • Probable Cause: Oxidation and/or photodegradation. The solution was likely exposed to air and light.

  • Immediate Action: Do not use the solution if quantitative accuracy is required. The appearance of color indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Review your procedure: Did you use an anhydrous solvent? Did you purge the solvent and the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing?[12][13]

    • Check your storage: Was the solution stored in a clear vial on the benchtop? Always use amber vials and store them in the dark at the recommended temperature (typically -20°C).[7][10]

    • Perform a Quality Check (QC): If you have access to analytical equipment, run a quick check. A simple Thin-Layer Chromatography (TLC) plate can often show new, colored spots corresponding to impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method to assess purity.[1][3]

  • Preventative Measures: Strictly adhere to protocols for handling air-sensitive compounds.[8][15] Prepare fresh solutions for each experiment or prepare small, single-use aliquots from a properly stored stock to minimize exposure.

Issue 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.

  • Probable Cause: This could be due to degradation of the compound either during storage or during the analytical process itself.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: Prepare a new solution from your solid material, taking all precautions (inert atmosphere, dry solvent), and analyze it immediately. If the extraneous peaks are absent or significantly reduced, the issue is degradation in the stored solution.

    • Evaluate the analytical method: Is it possible your compound is degrading on the column or in the mobile phase? This is less common but can happen with thermally labile compounds or reactive mobile phases.[16][17] Consider lowering the column temperature if possible.

    • Check for solvent compatibility: Ensure the chosen solvent does not react with your compound. Some solvents can contain impurities (like peroxides in aged ethers) that can degrade sensitive compounds.[17]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable Aminoindole Stock Solution

This protocol outlines the best practices for preparing a stock solution with maximum stability.

Materials:

  • Aminoindole solid

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Amber glass vial with a PTFE-lined screw cap or crimp cap with a septum

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen) with a regulator and tubing

Procedure:

  • Prepare the Vial: Dry the vial and cap in an oven (e.g., at 120°C) for at least 2 hours and allow it to cool to room temperature in a desiccator.

  • Weigh the Compound: Quickly weigh the desired amount of the aminoindole solid and add it to the prepared vial.

  • Purge with Inert Gas: Insert a needle connected to the inert gas line into the vial through the septum (if using). Insert a second, "outlet" needle to allow air to escape. Gently flush the vial with inert gas for 1-2 minutes.

  • Add Solvent: Using a dry syringe, add the required volume of anhydrous solvent to the vial. The solvent should have been previously purged with inert gas for 10-15 minutes.

  • Dissolve and Seal: Gently swirl or vortex the vial until the solid is fully dissolved. Remove the needles and immediately seal the cap tightly. For extra protection, wrap the cap threads with Parafilm.

  • Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store at -20°C or below.

Workflow: Troubleshooting Degradation

The following diagram illustrates a logical workflow for troubleshooting suspected aminoindole degradation.

G cluster_0 start Suspected Degradation (e.g., color change, bad data) qc_check Perform QC Check (TLC, HPLC, or LC-MS) start->qc_check is_degraded Is Degradation Confirmed? qc_check->is_degraded discard Discard Compound/Solution. Review Storage & Handling. is_degraded->discard  Yes not_degraded Compound is OK. Investigate Other Experimental Variables (e.g., assay conditions). is_degraded->not_degraded  No review_prep Prepare Fresh Sample Under Strict Inert Conditions discard->review_prep re_qc Re-run QC Check review_prep->re_qc is_still_degraded Is Degradation Still Present? re_qc->is_still_degraded is_still_degraded->not_degraded  No, problem was  handling/storage bad_solid Original Solid Stock is Bad. Procure New Material. is_still_degraded->bad_solid  Yes caption Fig. 1: Troubleshooting workflow for suspected aminoindole degradation.

Fig. 1: Troubleshooting workflow for suspected aminoindole degradation.
Visualizing the Primary Degradation Pathway

The primary degradation pathway for many aminoindoles is oxidative dimerization. This occurs when the electron-rich indole ring is attacked by oxygen, a process often accelerated by light.

G cluster_stress Stress Factors Aminoindole Aminoindole (Stable, Colorless) Radical Aminoindole Radical Cation (Transient Intermediate) Aminoindole->Radical Oxidation Dimer Oxidized Dimer (Degraded, Colored) Radical->Dimer Dimerization Oxygen Oxygen (O₂) Oxygen->Radical Light Light (hν) Light->Radical caption Fig. 2: Simplified pathway of aminoindole oxidative degradation.

Fig. 2: Simplified pathway of aminoindole oxidative degradation.

By implementing the rigorous storage and handling procedures outlined in this guide, you can significantly mitigate the risk of aminoindole degradation, ensuring the integrity of your compounds and the reliability of your experimental outcomes.

References

  • 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport. J & K SCIENTIFIC LTD. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Air-Sensitive or Highly Reactive Compounds. Stanford Environmental Health & Safety. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Guidelines for Chemical Storage and Management. University of Georgia Research. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • Chemical Storage Information. The University of Iowa Environmental Health and Safety. [Link]

  • General Storage Guidelines. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • ICH STABILITY REQUIREMENTS Overcoming the Challenges. EAG Laboratories. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 6-(Tert-butyl)-1H-indol-5-amine

This guide provides a rigorous technical framework for the structural validation of 6-(Tert-butyl)-1H-indol-5-amine , a critical intermediate often encountered in the synthesis of sterically hindered kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structural validation of 6-(Tert-butyl)-1H-indol-5-amine , a critical intermediate often encountered in the synthesis of sterically hindered kinase inhibitors and CFTR modulators.

Unlike standard spectral libraries, this guide focuses on the comparative analysis required to distinguish this specific regioisomer from its likely synthetic byproducts (e.g., 5-(tert-butyl)-1H-indol-6-amine) using 1H NMR.

Executive Summary: The Structural Challenge

In the synthesis of substituted indoles, particularly via the Leimgruber-Batcho or Fischer indole synthesis routes, regiochemical ambiguity is a primary failure mode. For 6-(Tert-butyl)-1H-indol-5-amine , the steric bulk of the tert-butyl group at position C6 and the electron-donating amine at C5 create a unique electronic environment.

Critical Quality Attribute (CQA): The definitive differentiation between the 5-amino-6-t-butyl (Target) and 6-amino-5-t-butyl (Isomer) motifs cannot be achieved solely by 1D proton integration. It requires specific analysis of aromatic proton shielding and NOE (Nuclear Overhauser Effect) correlations.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent Selection: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: Chloroform-d (

      
      ) often facilitates rapid exchange of the amine (
      
      
      
      ) and indole (
      
      
      ) protons, causing signal broadening or disappearance. DMSO-d6 stabilizes these labile protons via hydrogen bonding, allowing for sharp, integrable singlets/doublets.
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Avoid higher concentrations to prevent intermolecular stacking effects which can shift aromatic signals upfield.

Instrument Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)30° pulse angle maximizes signal-to-noise for quantitative integration.
Relaxation Delay (D1)

5.0 seconds
Essential for accurate integration of the tert-butyl (9H) vs. aromatic (1H) protons due to different

times.
Scans (NS) 16 – 64Sufficient S/N for minor isomeric impurity detection (<1%).
Temperature 298 K (25 °C)Standardize to minimize chemical shift drift of labile protons.

Spectral Analysis & Assignment Strategy

Theoretical Chemical Shift Framework

The following table outlines the expected chemical shifts based on substituent increment calculations (Curphy-Morrison) and empirical indole data.

Proton (Assignment)MultiplicityApprox.[1][2][3][4][5][6][7] Shift (

, ppm)
Diagnostic Feature
Indole NH (H1) Broad Singlet10.2 – 10.8Highly sensitive to H-bonding; disappears with

shake.
H4 (Aromatic) Singlet6.6 – 6.9Key Marker: Strongly shielded by ortho-

. Appears as a sharp singlet due to lack of ortho coupling.
H7 (Aromatic) Singlet7.1 – 7.4Key Marker: Deshielded relative to H4 due to steric compression from tert-butyl and lack of ortho-amine shielding.
H2 (Pyrrole) Triplet/DD7.1 – 7.2Typical

-proton of indole; couples with H3 and NH.
H3 (Pyrrole) Triplet/DD6.2 – 6.4Typical

-proton; couples with H2 and NH.

(Amine)
Broad Singlet4.2 – 4.8Broad exchangeable peak; integrates to 2H.

-Butyl (9H)
Singlet1.35 – 1.45Dominant aliphatic signal; integrates to 9H.
Comparative Analysis: Target vs. Isomer

The most critical analytical task is distinguishing the target from the 6-amino-5-tert-butyl isomer.

Differentiation Logic Table
FeatureTarget: 5-Amino-6-t-Butyl Alternative: 6-Amino-5-t-Butyl
H4 Signal Shielded (~6.7 ppm) . Ortho to

.
Deshielded (~7.3 ppm) . Ortho to

-Butyl.
H7 Signal Deshielded (~7.2 ppm) . Ortho to

-Butyl.
Shielded (~6.6 ppm) . Ortho to

.
NOE Correlation Strong NOE between

-Butyl & H7
.
Strong NOE between

-Butyl & H4
.

Analyst Note: In the target compound, the


 group at C5 shields the adjacent H4 proton. In the isomer, the 

at C6 shields H7. Therefore, if the upfield aromatic singlet shows an NOE to the tert-butyl group, you have the wrong isomer.

Advanced Validation: 2D NMR Workflow

To definitively prove the structure, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. The spatial proximity of the bulky tert-butyl group acts as a "lighthouse" for assigning the aromatic ring protons.

Structural Elucidation Workflow

NMR_Workflow Sample Sample in DMSO-d6 Proton1D 1H NMR (1D) Identify Singlets H4 & H7 Sample->Proton1D NOESY 2D NOESY Experiment Target: t-Butyl (1.4 ppm) Proton1D->NOESY Decision Analyze NOE Cross-peaks NOESY->Decision ResultA NOE: t-Bu ↔ H7 (Downfield Singlet) CONFIRMED: 6-t-Bu-5-Amino Decision->ResultA  Correct Pattern   ResultB NOE: t-Bu ↔ H4 (Upfield Singlet) REJECTED: 5-t-Bu-6-Amino Decision->ResultB  Isomeric Impurity  

Figure 1: Logic flow for regiochemical assignment using NOESY correlations. The tert-butyl group serves as the spatial anchor.

Troubleshooting & Common Artifacts

Missing Amine/Indole Protons
  • Observation: Signals at ~10.5 ppm or ~4.5 ppm are absent or extremely broad.

  • Cause: "Wet" DMSO-d6. Trace water facilitates rapid proton exchange.

  • Solution: Use a fresh ampoule of DMSO-d6 or add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.

Rotational Isomerism (Rotamers)
  • Observation: Doubling of peaks (e.g., two t-butyl singlets) at room temperature.

  • Cause: Restricted rotation of the bulky tert-butyl group or the amine (less likely).

  • Validation: Perform Variable Temperature (VT) NMR at 323 K (50 °C). If peaks coalesce, it is a dynamic conformational effect, not a chemical impurity.

Solvent Peaks
  • DMSO-d6 (Residual): Quintet at 2.50 ppm.

  • Water: Broad singlet at ~3.33 ppm (variable).

  • Grease: Singlets at 0.07 ppm and 1.26 ppm (can overlap with t-butyl; check integration carefully).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: NOE and ROE). [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Indole substituent effects). [Link]

Sources

Validation

Strategic Qualification of 6-(Tert-butyl)-1H-indol-5-amine: A Comparative Guide for Lumacaftor Intermediate Analysis

Executive Summary In the synthesis of CFTR modulators like Lumacaftor (VX-809), the intermediate 6-(tert-butyl)-1H-indol-5-amine (CAS: 2928-85-0) represents a critical quality control point. Its structural integrity—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of CFTR modulators like Lumacaftor (VX-809), the intermediate 6-(tert-butyl)-1H-indol-5-amine (CAS: 2928-85-0) represents a critical quality control point. Its structural integrity—specifically the regiochemistry of the tert-butyl group and the oxidative stability of the aminoindole core—directly impacts the yield and purity of the final API.

This guide compares the performance of commercial "Reagent Grade" materials against "Qualified Reference Standards," providing a data-driven framework for researchers to establish their own in-house secondary standards compliant with ICH Q7 and Q3A guidelines.

Part 1: The Analytical Challenge

As a Senior Application Scientist, I have observed that this molecule presents two specific failure modes in routine analysis that generic certificates of analysis (CoA) often overlook:

  • Regioisomerism: The tert-butyl group is bulky. Depending on the upstream alkylation or nitration method, the tert-butyl moiety may reside at the C4 or C7 position rather than the desired C6. Standard C18 HPLC methods often fail to resolve the C4/C6 isomers due to identical hydrophobicity.

  • Oxidative Instability: Electron-rich aminoindoles are prone to auto-oxidation, forming purple/brown quinoidal species (indolinediones) upon exposure to air and light. A standard that appears "98% pure" by UV area normalization may actually contain significant oxidative degradation products that are silent in standard detection wavelengths (254 nm) but reactive in subsequent coupling steps.

Part 2: Comparative Analysis of Reference Material Types

The following table contrasts the three tiers of reference materials available to drug development chemists.

FeatureOption A: Certified Reference Material (CRM) Option B: Qualified Secondary Standard (In-House) Option C: Reagent Grade (Commercial)
Traceability NIST/SI TraceableTraceable to CRM or qNMR (Primary)Vendor Batch Only
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)qNMR (Internal Standard Method)Area % (UV 254nm)
Isomer Specificity Guaranteed (NMR/NOE confirmed)Verified via Bridge StudyOften Unknown
Cost High ($1,500+ / 100mg)Low (Amortized labor)Low ($50 - $200 / g)
Use Case GMP Release / ValidationRoutine IPC / Stability TestingEarly R&D / Scoping

Scientist’s Verdict: Relying on Option C for process validation is a critical error. The "Area %" purity often ignores water content (hygroscopic amine salts) and inorganic salts, leading to stoichiometric errors in the Lumacaftor coupling reaction.

Part 3: Experimental Validation & Protocols

The Qualification Workflow

The following diagram outlines the decision matrix for qualifying incoming raw material.

QualificationWorkflow Start Incoming Material (6-t-butyl-1H-indol-5-amine) ID_Check Identity Check (1H NMR + MS) Start->ID_Check Isomer_Check Regioisomer Verification (NOE or 2D NMR) ID_Check->Isomer_Check Decision_Isomer Isomer Pure? Isomer_Check->Decision_Isomer Purity_Assay Purity Assignment Decision_Method Select Method Purity_Assay->Decision_Method Decision_Isomer->Purity_Assay Single Isomer Reject Reject / Return Decision_Isomer->Reject Mixed Isomers qNMR qNMR (Maleic Acid Std) Absolute Purity Decision_Method->qNMR Preferred (Direct) MassBalance Mass Balance (HPLC + KF + ROI) Decision_Method->MassBalance Alternative (Indirect) Final_Std Qualified Secondary Standard (Valid for 12 Months) qNMR->Final_Std MassBalance->Final_Std

Figure 1: Decision tree for converting raw reagent material into a qualified reference standard using qNMR or Mass Balance approaches.

Protocol: qNMR Purity Assignment

Why this works: qNMR is non-destructive and relies on the ratio of protons, making it independent of UV extinction coefficients which can vary with oxidation.

Materials:

  • Analyte: ~20 mg 6-(tert-butyl)-1H-indol-5-amine (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~10 mg.

  • Solvent: DMSO-d6 (prevents amine proton exchange).

Procedure:

  • Weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial with 0.01 mg precision.
  • Dissolve in 0.7 mL DMSO-d6.

  • Acquire 1H NMR with relaxation delay (

    
    ) 
    
    
    
    30 seconds (5x T1) to ensure full relaxation.
  • Integrate the vinylic protons of Maleic Acid (

    
     6.2 ppm, 2H) and the aromatic protons of the indole (e.g., C4-H or C7-H, 1H).
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Purity.[1][2][3][4]
Protocol: HPLC Specificity for Impurities

While qNMR gives absolute purity, HPLC is required to detect process impurities.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm). Note: The CSH (Charged Surface Hybrid) particle is essential for sharp peak shapes of basic amines at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 240 nm (Isobestic point) and 290 nm (max).

Data Interpretation:

  • RT ~4.5 min: 5-Aminoindole (Des-t-butyl impurity).

  • RT ~8.2 min: 6-(tert-butyl)-1H-indol-5-amine (Main Peak).

  • RT ~9.5 min: 6-(tert-butyl)-5-nitroindole (Precursor - Critical Process Impurity).

Part 4: Impurity Fate Mapping

Understanding where impurities originate allows for better specification setting. The diagram below maps the synthesis pathway and potential degradation products relevant to Lumacaftor production.

ImpurityFate SM Starting Material (Indole / Aniline) Nitro Intermediate: 6-t-butyl-5-nitroindole SM->Nitro Nitration/Alkylation Target Target: 6-t-butyl-1H-indol-5-amine Nitro->Target Reduction (H2/Pd) Imp_Regio Impurity: 4-t-butyl isomer Nitro->Imp_Regio Poor Regiocontrol Imp_Des Impurity: Des-amino analog Nitro->Imp_Des Over-reduction Imp_Ox Degradant: Indolinedione (Purple) Target->Imp_Ox Air Oxidation

Figure 2: Impurity fate map showing critical control points. The reduction step is critical; incomplete reduction leaves the Nitro impurity, while poor storage leads to Oxidative degradants.

References

  • International Council for Harmonisation (ICH). (2006).[5] ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Vertex Pharmaceuticals. (2013). Process for the preparation of Lumacaftor. U.S.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

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